molecular formula C11H21NO3 B13558622 tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate CAS No. 2378421-09-9

tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate

Cat. No.: B13558622
CAS No.: 2378421-09-9
M. Wt: 215.29 g/mol
InChI Key: GNRKLGAWXDTQAR-UHFFFAOYSA-N
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Description

tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate is a chemical building block of interest in medicinal chemistry and organic synthesis. Compounds featuring a carbamate group, such as the tert-butoxycarbonyl (Boc) protecting group, are widely used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The simultaneous presence of the Boc-protected amine and hydroxy groups on the cyclobutane ring makes this scaffold a valuable precursor for constructing constrained molecular architectures. Researchers may utilize this compound in the development of enzyme inhibitors or receptor modulators. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2378421-09-9

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(3-ethyl-3-hydroxycyclobutyl)carbamate

InChI

InChI=1S/C11H21NO3/c1-5-11(14)6-8(7-11)12-9(13)15-10(2,3)4/h8,14H,5-7H2,1-4H3,(H,12,13)

InChI Key

GNRKLGAWXDTQAR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Cyclobutane Derivatives

One of the most prevalent approaches involves the synthesis of cyclobutane derivatives bearing hydroxyl groups, which are subsequently converted into carbamates. This pathway often employs the following steps:

  • Starting Material: Cyclobutane ring substituted with a hydroxyl group at the 3-position, such as 3-hydroxycyclobutane derivatives .
  • Step 1: Protection of the hydroxyl group if necessary, typically as a silyl ether or similar protecting group.
  • Step 2: Introduction of the carbamate moiety through reaction with tert-butyl chloroformate (Boc-Cl) or related reagents in the presence of a base such as triethylamine or pyridine .
  • Step 3: Deprotection of the hydroxyl group, if protected, to yield the free hydroxyl-bearing carbamate.

Reaction Conditions:

  • Use of anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
  • Base catalysis with triethylamine or N-methylmorpholine.
  • Temperature control, usually at 0°C to room temperature, to prevent side reactions.

Yield and Efficiency:

  • Typical yields range from 70% to 85% under optimized conditions.
  • The reaction's stereoselectivity depends on the starting cyclobutane derivative's configuration and the reaction conditions.

Cyclobutane Ring Functionalization via Radical or Nucleophilic Addition

Another method involves functionalizing pre-formed cyclobutane rings through radical addition or nucleophilic substitution:

  • Radical Addition: Using radical initiators (e.g., AIBN) to add ethyl groups at the 3-position, followed by hydroxylation.
  • Nucleophilic Substitution: Employing nucleophiles like ethyl magnesium bromide (Grignard reagents) or organolithiums to introduce ethyl groups at the 3-position, followed by oxidation to introduce hydroxyl groups.

Reaction Conditions:

  • Radical reactions are typically performed at elevated temperatures with peroxides.
  • Nucleophilic additions require inert atmospheres and low temperatures to control regioselectivity.

Note: These methods are less common due to potential issues with regioselectivity and stereocontrol.

Stereoselective Synthesis Using Chiral Starting Materials

Given the stereospecific nature of the target compound, chiral starting materials such as N-BOC-D-Serine derivatives are employed:

  • Step 1: Formation of mixed anhydrides with isobutyl chlorocarbonate.
  • Step 2: Condensation with benzylamine or phenylmethylamine to introduce the amino group.
  • Step 3: Cyclization and subsequent functionalization to form the cyclobutane ring with the desired stereochemistry.

This approach ensures the formation of the (R)-configuration, as demonstrated in patent literature and experimental protocols.

Reaction Pathways and Key Intermediates

Step Reaction Type Reagents Conditions Key Intermediates References
1 Carbamate formation tert-Butyl chloroformate In presence of NMM or triethylamine, dichloromethane, 0°C to RT N-BOC-protected amino acids ,
2 Cyclobutane ring functionalization Radical or nucleophilic addition Radical initiators or Grignard reagents, low temperature Ethylated cyclobutane derivatives ,
3 Stereoselective cyclization Chiral starting materials Controlled temperature, inert atmosphere (R)-configured cyclobutane derivatives

Notable Experimental Data and Yield Analysis

Notes on Optimization and Challenges

  • Stereoselectivity: Achieving high stereoselectivity relies heavily on chiral starting materials and stereospecific reaction conditions.
  • Reaction Conditions: Maintaining anhydrous and inert atmospheres is crucial to prevent side reactions, especially during carbamate formation.
  • Purification: Crystallization and chromatography are essential for isolating pure stereoisomers, with solvent systems like hexane/ethyl acetate being effective.

Summary of Literature and Patent Sources

Source Contribution Key Findings
Ambeed Synthesis pathways involving cyclobutane derivatives Demonstrates carbamate formation via cyclobutane hydroxyl intermediates
CN Patent Describes synthesis of carbamate derivatives for pharmaceuticals Details stereoselective synthesis from chiral amino acids
Ambeed Synthesis of amino-Boc derivatives Provides optimized conditions for carbamate formation with high yields
PMC Article Synthesis of dopamine receptor agonist derivatives Illustrates functionalization of cyclobutane rings with carbamate groups

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis and other biochemical applications.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate moiety can interact with catalytic residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

The following analysis compares tert-butyl (3-ethyl-3-hydroxycyclobutyl)carbamate with structurally related carbamates, focusing on molecular features, synthesis, physicochemical properties, and biological relevance.

Structural Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Differences Reference CAS/ID
This compound Cyclobutane 3-ethyl, 3-hydroxy 215.28 (calculated) Ethyl-hydroxy substitution on cyclobutane N/A
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentane 3-oxo 199.25 Ketone group on cyclopentane 847416-99-3
tert-Butyl (trans-3-hydroxy-3-methylcyclobutyl)carbamate Cyclobutane 3-hydroxy, 3-methyl (trans) 201.25 Methyl instead of ethyl; trans-configuration 1363382-14-2
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Cyclobutane 3-dibenzylamino 366.50 Bulky dibenzylamino group 1356087-56-3
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate Pyrrolidine 4-hydroxy, 3R,4R configuration 202.25 5-membered pyrrolidine ring 1203566-77-1

Key Observations :

  • Substituent Effects: The ethyl group provides greater steric bulk compared to methyl (), while the hydroxyl group enhances polarity and hydrogen-bonding capacity relative to ketone () or amino groups () .
Physicochemical Properties
Property This compound tert-Butyl (3-oxocyclopentyl)carbamate tert-Butyl (trans-3-hydroxy-3-methylcyclobutyl)carbamate
Molecular Weight 215.28 199.25 201.25
Hydrogen Bond Donors 1 (hydroxyl) 0 1 (hydroxyl)
Log S (Solubility) Estimated -2.5 to -2.0 -2.1 Similar to target compound
TPSA (Ų) ~60 46.6 ~60

Key Observations :

  • The hydroxyl group in the target compound increases topological polar surface area (TPSA) compared to the ketone-containing analogue (), suggesting better solubility in polar solvents .
  • The ethyl group may reduce solubility slightly compared to the methyl-substituted analogue () due to increased hydrophobicity .

Biological Activity

Tert-butyl (3-ethyl-3-hydroxycyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1154870-59-3

This compound has been studied for its effects on various biological pathways:

  • Neuroprotection : Research indicates that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. It has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α, in astrocytic cultures exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
  • Inhibition of Enzymatic Activity : The compound has demonstrated potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits .

In Vitro Studies

In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced cell death. The protective effect was attributed to a significant reduction in oxidative stress markers and inflammatory cytokines .

In Vivo Studies

In vivo studies using rodent models have assessed the efficacy of this compound in preventing cognitive decline induced by scopolamine. While the results indicated some level of protection against cognitive impairment, the bioavailability in the brain was noted as a limiting factor affecting the overall efficacy compared to established treatments like galantamine .

Case Studies

  • Alzheimer's Disease Model : In a study involving a rat model of Alzheimer's disease, this compound was administered alongside amyloid-beta peptides. The compound significantly reduced neuronal apoptosis and improved behavioral outcomes in memory tests .
  • Cholinergic Activity Assessment : Another study focused on measuring the cholinergic activity of the compound through its interaction with acetylcholinesterase. Results indicated that this compound effectively inhibited this enzyme, leading to increased levels of acetylcholine and improved synaptic transmission in treated subjects .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
NeuroprotectionReduced TNF-α levels
Acetylcholinesterase InhibitionEnhanced cholinergic activity
Cognitive ImprovementImproved memory in rodent models
PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.28 g/mol
CAS Number1154870-59-3

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